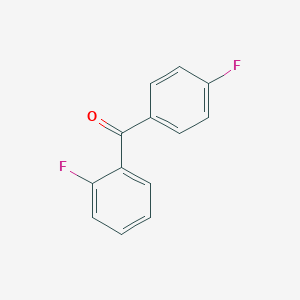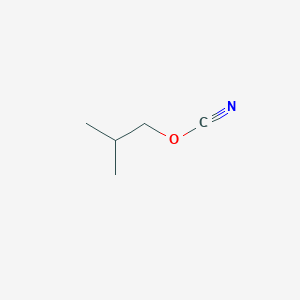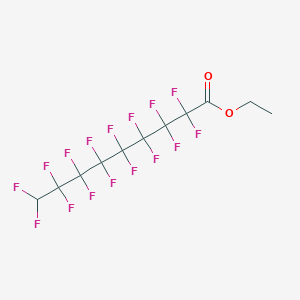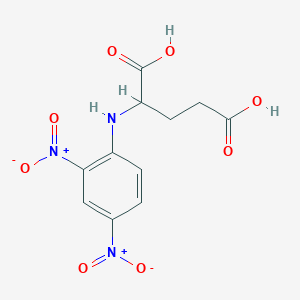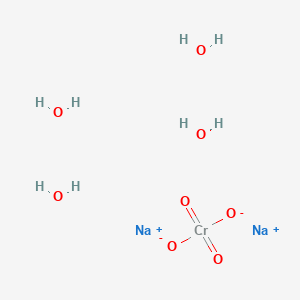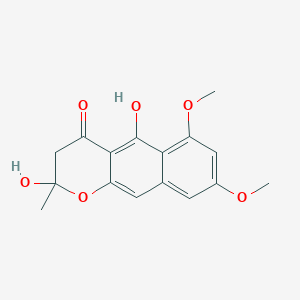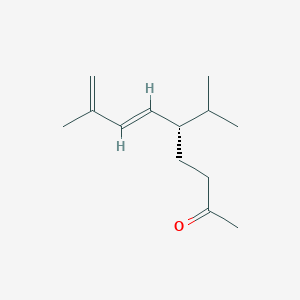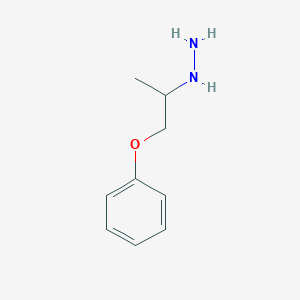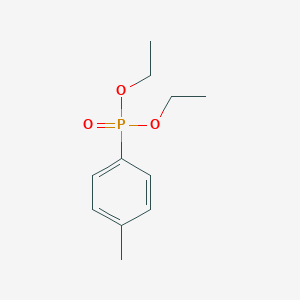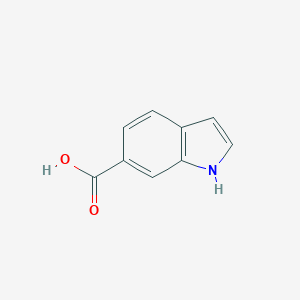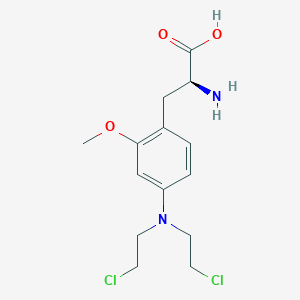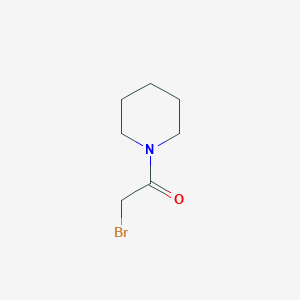
1-(Bromoacetyl)piperidine
概要
説明
1-(Bromoacetyl)piperidine is an organic compound with the molecular formula C₇H₁₂BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a bromoacetyl group attached to the nitrogen atom of the piperidine ring. It is a solid at room temperature and is used in various chemical synthesis processes .
作用機序
Target of Action
1-(Bromoacetyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to exhibit a wide range of biological activities . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been shown to have varying effects at different dosages in animal models
Metabolic Pathways
Piperine, a piperidine derivative, is known to be biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor
Subcellular Localization
Piperidine derivatives have been shown to form cytoplasmic puncta and regulate other proteins through cytoplasmic oligomerization
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromoacetyl)piperidine can be synthesized through the bromination of acetylpiperidine. The typical synthetic route involves the reaction of piperidine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions: 1-(Bromoacetyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The bromoacetyl group can be hydrolyzed to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of piperidine and acetic acid derivatives.
科学的研究の応用
1-(Bromoacetyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
類似化合物との比較
2-Bromoacetamide: Similar in structure but with an amide group instead of a piperidine ring.
Bromoacetonitrile: Contains a nitrile group instead of a piperidine ring.
4-Bromobutyronitrile: Similar brominated compound with a different carbon chain length.
Uniqueness: 1-(Bromoacetyl)piperidine is unique due to its combination of a piperidine ring and a bromoacetyl group, which imparts specific reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
特性
IUPAC Name |
2-bromo-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIPNKXIAJCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445363 | |
| Record name | 1-(Bromoacetyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-25-4 | |
| Record name | 1-(Bromoacetyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


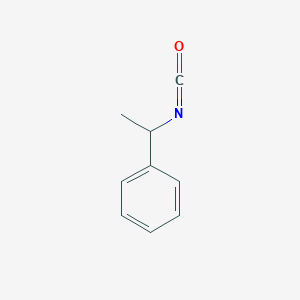
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
